Nucleozin

Übersicht

Beschreibung

Nucleozin is a small molecule known for its potent antiviral activity, particularly against influenza A virus. It functions by targeting the nucleoprotein of the virus, causing its aggregation and thereby inhibiting viral replication. This compound has garnered significant attention due to its potential as a therapeutic agent in combating influenza infections .

Wissenschaftliche Forschungsanwendungen

Nucleozin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Modifikation von antiviralen Wirkstoffen.

Biologie: this compound wird verwendet, um die Mechanismen der Virusreplikation und die Rolle von Nukleoproteinen im Influenzavirus zu untersuchen.

Medizin: Seine potente antivirale Aktivität macht es zu einem Kandidaten für die Entwicklung neuer Influenza-Behandlungen.

Industrie: this compound und seine Derivate werden auf ihre potenzielle Verwendung in antiviralen Beschichtungen und Materialien untersucht .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Nukleoprotein des Influenzavirus angreift. Es induziert die Aggregation von Nukleoprotein und verhindert so seine ordnungsgemäße Funktion bei der Virusreplikation. Diese Aggregation stört die normale Verpackung der viralen RNA und hemmt dadurch den Replikationszyklus des Virus. Die beteiligten molekularen Ziele umfassen das Nukleoprotein und die damit verbundene Virusreplikationsmaschinerie .

Ähnliche Verbindungen:

FA-2: Ein this compound-Analogon, das ebenfalls das Nukleoprotein angreift, jedoch mit unterschiedlichen strukturellen Modifikationen.

Oseltamivir: Ein Neuraminidasehemmer, der zur Behandlung von Influenza eingesetzt wird, jedoch mit einem anderen Wirkmechanismus.

Zanamivir: Ein weiterer Neuraminidasehemmer mit einer ähnlichen Funktion wie Oseltamivir .

Einzigartigkeit: this compound ist in seinem Wirkmechanismus einzigartig, da es direkt das Nukleoprotein des Influenzavirus angreift und dessen Aggregation bewirkt. Dies unterscheidet sich von Neuraminidasehemmern wie Oseltamivir und Zanamivir, die ein anderes virales Enzym hemmen. Die Fähigkeit von this compound, die Nukleoproteinaggregation zu induzieren, macht es zu einem wertvollen Werkzeug in der antiviralen Forschung und der potenziellen therapeutischen Entwicklung .

Wirkmechanismus

Target of Action

Nucleozin primarily targets the viral ribonucleoprotein (RNP) of the Influenza A virus . The RNP is a complex of the viral genome, the nucleoprotein (NP), and the viral polymerase. It plays a crucial role in the replication and transcription of the viral genome .

Mode of Action

This compound acts as a potent antagonist of nucleoprotein accumulation in the nucleus . It inhibits the formation of higher-order NP oligomers by cross-linking two composition of NP . This interaction promotes the formation of nonfunctional aggregates . It also blocks the cytoplasmic trafficking of RNPs that had undergone nuclear export, promoting the formation of large perinuclear aggregates of RNPs along with cellular Rab11 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication cycle. By blocking the cytoplasmic trafficking of RNPs and promoting the formation of nonfunctional aggregates, this compound disrupts the viral RNA-induced NP oligomerization . This leads to a reduction in the production of infectious progeny .

Result of Action

The result of this compound’s action is a significant reduction in the production of infectious progeny. It achieves this by blocking the cytoplasmic trafficking of RNPs, leading to the formation of large perinuclear aggregates of RNPs along with cellular Rab11 . This effect leads to the production of much-reduced amounts of often markedly smaller virus particles .

Biochemische Analyse

Biochemical Properties

Nucleozin plays a crucial role in biochemical reactions by interacting with the viral nucleoprotein, a key component in the replication of influenza A virus. The compound binds to the nucleoprotein, preventing its accumulation in the nucleus and thereby inhibiting viral replication . This compound’s interaction with the nucleoprotein is highly specific, making it an effective antiviral agent. Additionally, this compound has been shown to interact with other biomolecules involved in the viral life cycle, further enhancing its antiviral properties .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In infected cells, this compound disrupts the normal function of the viral nucleoprotein, leading to a halt in viral replication. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the inhibition of viral spread . This compound’s impact on cell function is primarily observed in cells infected with influenza A virus, where it effectively reduces viral load and prevents the progression of infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the viral nucleoprotein, which is essential for the replication of influenza A virus. By binding to the nucleoprotein, this compound prevents its accumulation in the nucleus, thereby inhibiting the formation of viral ribonucleoprotein complexes . This inhibition disrupts the viral replication process, leading to a reduction in viral load. Additionally, this compound has been shown to induce conformational changes in the nucleoprotein, further preventing its interaction with other viral components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antiviral activity for extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, with continued inhibition of viral replication observed even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse reactions . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antiviral activity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its antiviral activity. The compound is metabolized by cellular enzymes, leading to the formation of active metabolites that contribute to its antiviral properties . This compound’s interaction with metabolic pathways can affect metabolic flux and alter metabolite levels, further influencing its effectiveness as an antiviral agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are crucial for its antiviral activity. The compound’s distribution can affect its concentration at the site of infection, influencing its overall effectiveness .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, where it exerts its antiviral effects . Targeting signals and post-translational modifications guide this compound to the nucleus, where it interacts with the viral nucleoprotein. This precise localization is essential for this compound’s ability to inhibit viral replication and prevent the spread of infection .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nucleozin und seine Derivate werden typischerweise durch eine Reihe von chemischen Reaktionen synthetisiert, die Piperazin und aromatische Verbindungen beinhalten. Ein üblicher Syntheseweg beinhaltet die palladiumkatalysierte Kupplungsreaktion. So wurden beispielsweise eine Reihe von this compound-Derivaten durch Kupplung von Piperazin mit verschiedenen aromatischen Ringen synthetisiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthesemethoden. Dazu gehört die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz der Produktion weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nucleozin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf this compound modifizieren und möglicherweise seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen, insbesondere am aromatischen Ring, können eine Vielzahl von this compound-Analoga mit unterschiedlichen Eigenschaften liefern

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Palladiumkatalysatoren und verschiedene halogenierte aromatische Verbindungen werden bei Substitutionsreaktionen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise this compound-Analoga mit modifizierten funktionellen Gruppen, die unterschiedliche Grade an antiviraler Aktivität aufweisen können .

Vergleich Mit ähnlichen Verbindungen

FA-2: A nucleozin analog that also targets the nucleoprotein but with different structural modifications.

Oseltamivir: A neuraminidase inhibitor used to treat influenza, but with a different mechanism of action.

Zanamivir: Another neuraminidase inhibitor with a similar function to oseltamivir .

Uniqueness: this compound is unique in its mechanism of action, as it directly targets the nucleoprotein of the influenza virus, causing its aggregation. This is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which inhibit a different viral enzyme. The ability of this compound to induce nucleoprotein aggregation makes it a valuable tool in antiviral research and potential therapeutic development .

Eigenschaften

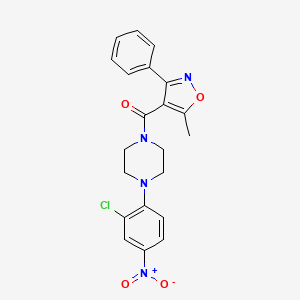

IUPAC Name |

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBJAPOSQSWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386481 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341001-38-5 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 341001-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

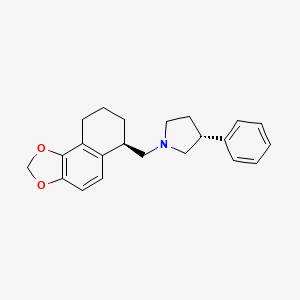

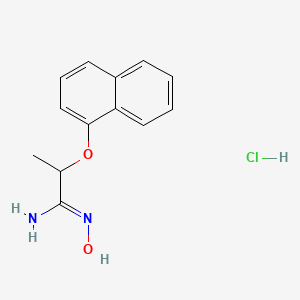

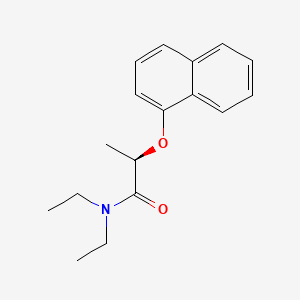

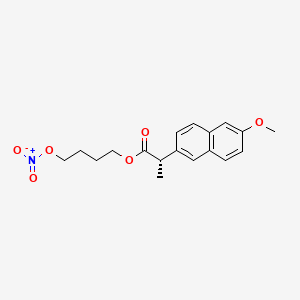

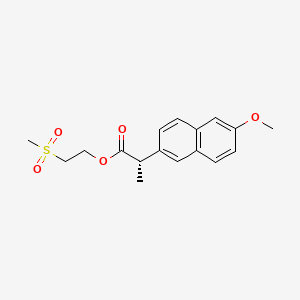

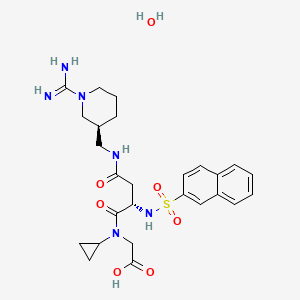

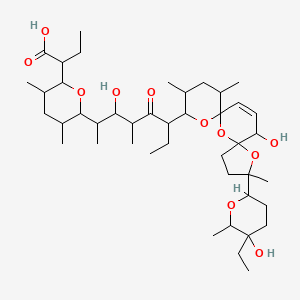

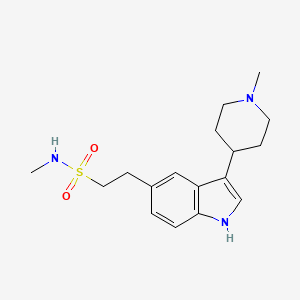

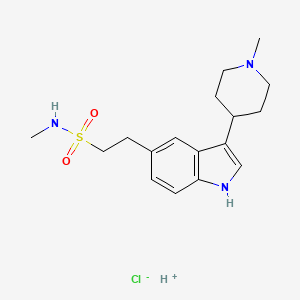

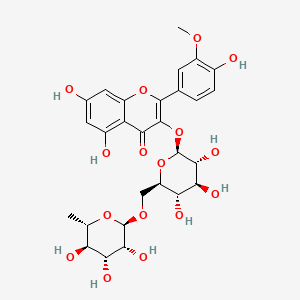

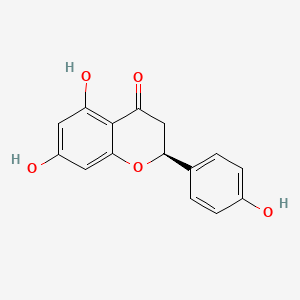

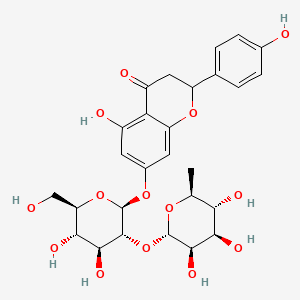

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.